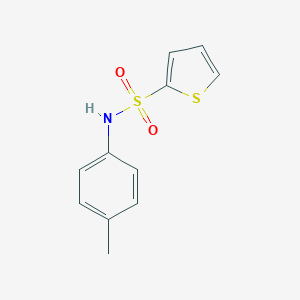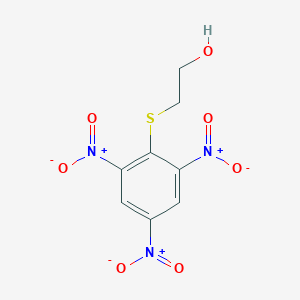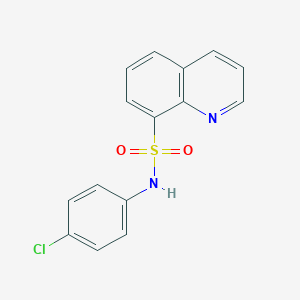![molecular formula C6H7Cl2N3S B182961 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- CAS No. 118124-76-8](/img/structure/B182961.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the triazole family of compounds, which have been found to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory effects, reducing inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- in lab experiments is its broad range of biological activities. This compound has been found to possess antifungal, antibacterial, antiviral, and anticancer properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it.
Future Directions
There are many potential future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the potential applications of this compound in agriculture, including its use as a herbicide, insecticide, and fungicide.
Conclusion
In conclusion, 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- is a chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential biological activities make it a useful tool for studying various biological processes. However, it is important to use this compound in a controlled manner and to take appropriate safety precautions when handling it. Further research is needed to fully understand the potential applications of this compound in various fields, including medicine and agriculture.
Synthesis Methods
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- involves the reaction of 2,2-dichlorocyclopropylmethanethiol with 4-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]- has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential use as a herbicide, insecticide, and fungicide.
properties
CAS RN |
118124-76-8 |
|---|---|
Molecular Formula |
C6H7Cl2N3S |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChI Key |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
solubility |
19.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



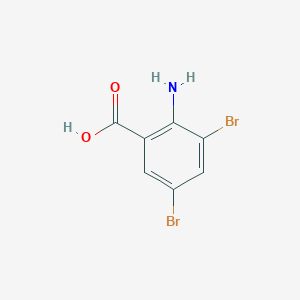
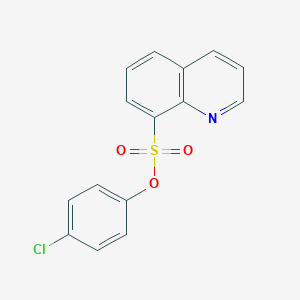
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

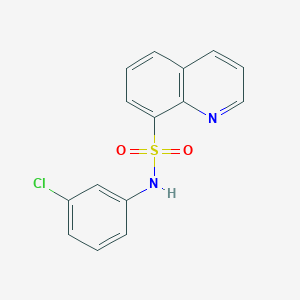


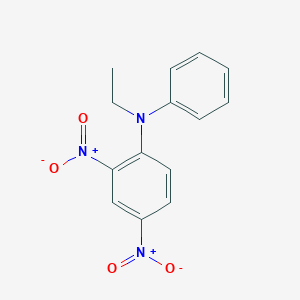
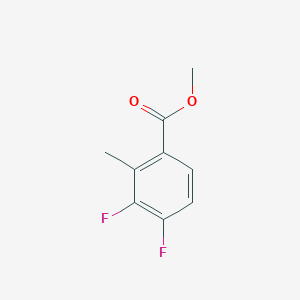
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
